Cas no 120570-09-4 ((3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride)
120570-09-4 structure
Product Name:(3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride
Numéro CAS:120570-09-4
Le MF:C15H24Cl2N2
Mégawatts:303.270462036133
MDL:MFCD29079539
CID:104958
PubChem ID:16213716
Update Time:2025-04-18
(3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Azabicyclo[2.2.2]octan-3-amine,N-[(1S)-1-phenylethyl]-, hydrochloride (1:2), (3R)-
- (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride
- (3R)-N-[(1S)-1-Phenylethyl]quinuclidin-3-amine dihydrochloride
- (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
- (3S)-3-[(R)-(1-phenyl)ethylamino]-quinuclidine
- (3S)-3-< (R)-(1-phenyl)ethylamino> -quinuclidine dihydrochloride
- (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine hydrochloride
- 1-[(7S)-3,4-dimethoxybicyclo-[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine hydrochloride
- ANW-45256
- CTK8B4485
- RP28619
- SureCN385259
- (S-(R* S*))-(+)-N-(1-PHENYLETHYL)-1- AZ&
- (S-(R*,S*))-(+)-N-(1-phenylethyl)-1- aza bicyclo(
- (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine dihydrochloride, 98%
- (3R)-N-[(1S)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;hydrochloride
- (3R)-N-[(1S)-1-PHENYLETHYL]-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE DIHYDROCHLORIDE
- (3R)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
- 120570-09-4
- CS-M0936
- (R)-N-((S)-1-phenylethyl)quinuclidin-3-aMine (dihydrochloride)
- (R)-N-((S)-1-Phenylethyl)quinuclidin-3-amine dihydrochloride
- [S-(R,S)]-(+)-N-(1-PHENYLETHYL)-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE,DIHYDROCHLORIDE
- (R)-N-((S)-1-Phenylethyl)quinuclidin-3-aminedihydrochloride
- [S-(R,S)]-(+)-N-(1-Phenylethyl)-1-Azabicyclo[2.2.2]Octan-3-Amine Dihydrochloride
- (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride, 98%
- SCHEMBL9486745
- J-004361
- CS-13394
- AKOS022180219
- VEA57009
- 1-Azabicyclo[2.2.2]octan-3-amine, N-[(1R)-1-phenylethyl]-, hydrochloride (1:2), (3S)-
- (+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine dihydrochloride,98%
- [S-(R,S)]-(+)-N-(1-PHENYLETHYL)-1-AZABICYCLO[2.2.2]OCTAN-3-AMINE,2HCL
- 128311-06-8
- (3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride
-
- MDL: MFCD29079539
- Piscine à noyau: 1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15-;;/m0../s1
- La clé Inchi: BABMCKVVGDIUCA-XPTKPXFUSA-N
- Sourire: Cl.Cl.N12CCC(CC1)[C@H](C2)N[C@@H](C)C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 302.13192
- Masse isotopique unique: 302.1316542g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 239
- Nombre d'unités de liaison covalente: 3
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Surface topologique des pôles: 15.3
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: g/cm3
- Point de fusion: 285 °C (dec.)(lit.)
- Point d'ébullition: 394.4°Cat760mmHg
- Point d'éclair: 192.3°C
- Le PSA: 15.27
- Solubilité: Pas encore déterminé
(3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | P320835-25mg |
(3R)-N-[(1S)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride |
120570-09-4 | 25mg |
$ 196.00 | 2023-04-15 | ||
| TRC | P320835-100mg |
(3R)-N-[(1S)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride |
120570-09-4 | 100mg |
$ 707.00 | 2023-04-15 | ||
| Chemenu | CM555672-100mg |
[S-(R,S)]-(+)-N-(1-Phenylethyl)-1-Azabicyclo[2.2.2]Octan-3-Amine Dihydrochloride |
120570-09-4 | 98% | 100mg |
$64 | 2023-02-18 | |
| Chemenu | CM555672-250mg |
[S-(R,S)]-(+)-N-(1-Phenylethyl)-1-Azabicyclo[2.2.2]Octan-3-Amine Dihydrochloride |
120570-09-4 | 98% | 250mg |
$118 | 2023-02-18 | |
| Chemenu | CM555672-1g |
[S-(R,S)]-(+)-N-(1-Phenylethyl)-1-Azabicyclo[2.2.2]Octan-3-Amine Dihydrochloride |
120570-09-4 | 98% | 1g |
$237 | 2023-02-18 | |
| eNovation Chemicals LLC | D769090-250mg |
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride |
120570-09-4 | 98% | 250mg |
$170 | 2024-06-07 | |
| eNovation Chemicals LLC | D769090-1g |
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride |
120570-09-4 | 98% | 1g |
$260 | 2024-06-07 | |
| TRC | P320835-250mg |
(3R)-N-[(1S)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine Dihydrochloride |
120570-09-4 | 250mg |
$ 1800.00 | 2023-09-06 | ||
| Aaron | AR003C26-100mg |
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride |
120570-09-4 | 98% | 100mg |
$58.00 | 2025-01-22 | |
| Aaron | AR003C26-250mg |
(+)-N-(1(S)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(R)-amine hydrochloride |
120570-09-4 | 98% | 250mg |
$107.00 | 2025-01-22 |
(3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride Littérature connexe
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
120570-09-4 ((3R)-N-(1S)-1-Phenylethyl-1-azabicyclo2.2.2octan-3-amine Dihydrochloride) Produits connexes
- 384338-23-2(1-Benzyl-N,4-dimethylpiperidin-3-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fournisseurs recommandés
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif